molecular formula C4H5NOS B031046 5-Isothiazolemethanol CAS No. 1710-66-3

5-Isothiazolemethanol

Cat. No. B031046
CAS RN: 1710-66-3
M. Wt: 115.16 g/mol
InChI Key: VDJLMGHKRZLAFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-Isothiazolemethanol often involves versatile templates like 4-Bis(methylthio)methylene-2-phenyloxazol-5-one, which can undergo nucleophilic ring-opening followed by cyclization processes. This approach enables the creation of a diverse array of 2-phenyl-4,5-functionalized oxazoles, showcasing the flexibility and utility of such templates in synthesizing complex heterocyclic structures (Misra & Ila, 2010).

Molecular Structure Analysis

Isothiazoles, including derivatives like 5-Isothiazolemethanol, exhibit unique molecular structures that influence their chemical reactivity and physical properties. The analysis of these structures often involves X-ray crystallography and NMR spectroscopy, providing insights into the arrangement of atoms, bond lengths, angles, and the overall 3D conformation of the molecules.

Chemical Reactions and Properties

Isothiazole derivatives participate in various chemical reactions, including photochromic ring-closing reactions, spontaneous elimination, and substitution reactions, as seen in 4,5-Dibenzothienylthiazoles. Such reactions demonstrate the reactivity of the isothiazole ring and its potential for creating new chemical entities with interesting properties and applications (Nakagawa, Nakashima, & Kawai, 2012).

Physical Properties Analysis

The physical properties of 5-Isothiazolemethanol and related compounds, such as solubility, melting point, and boiling point, are critical for their application in various domains. The solubility of isothiazole derivatives in different solvents, for example, is essential for their use in chemical synthesis and pharmaceutical formulations (Chen et al., 2017).

Chemical Properties Analysis

The chemical properties of isothiazoles, including 5-Isothiazolemethanol, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are fundamental to their behavior in chemical reactions. The functionalization of the isothiazole ring, through reactions like lithiation and subsequent reactions with electrophiles, highlights the versatility of these compounds in organic synthesis (Bunch, Krogsgaard‐Larsen, & Madsen, 2002).

Scientific Research Applications

  • Biologically Active Drugs and Plant Protection Chemicals : Isothiazoles, including compounds like 5-Isothiazolemethanol, show promise in designing and synthesizing biologically active drugs. These compounds also have potential applications in plant protection chemicals, with benefits such as lower drug doses and green chemistry applications (Kletskov et al., 2019).

  • Radiosensitizing Drugs : Isothiazole derivatives, such as 2-amino-5-nitrothiazole, react with palladium in methanol and water, forming complexes with potential applications as radiosensitizing drugs (Farrell & Carneiro, 1987).

  • Chemical Synthesis and Stability : Isothiazole derivatives, like 5-nitro-2,1-benzisothiazole, react with aromatic amines to produce stable triazenes, which have various applications due to their stability in acidic mediums (Pr̆ikryl et al., 2007).

  • Metal- and Catalyst-Free Synthesis : The synthesis of 3,5-disubstituted/annulated isothiazoles can be achieved under metal- and catalyst-free conditions, which is significant for accessing challenging isothiazoles under nontoxic conditions (Shukla et al., 2016).

  • Nucleophilic Displacement Reactions : 5-substituted isothiazoles, including 5-Isothiazolemethanol, can be prepared via nucleophilic displacement reactions, yielding various substituted compounds, important in chemical synthesis (Davis & Gordon, 1972).

  • Corrosion Inhibition : Triazole derivatives, which are structurally related to isothiazoles, have been shown to effectively inhibit copper corrosion in acidic solutions, suggesting potential applications in materials science (Sudheer & Quraishi, 2013).

  • Brain Tumor Chemotherapy : Novel comenic acid derivatives containing isothiazole moieties have been synthesized, showing synergistic effects when combined with certain drugs in brain tumor chemotherapy (Kletskov et al., 2018).

  • Antimicrobial Activity : The lipophilicity of isothiazolone derivatives is correlated with their antimicrobial activity against bacteria and fungi, highlighting their potential in antimicrobial research (Rezaee et al., 2009).

  • Catalytic Activity in Polymerization : Organolanthanide complexes supported by thiazole-containing ligands show promising catalytic activity in polymerization processes, with the nature of the thiazole unit influencing stability (Luconi et al., 2014).

  • Antiviral Activities : Structural and vibrational properties of isothiazole derivatives have been correlated with their antiviral activities. The polarity and bond order values of these compounds play a significant role in their biological effectiveness (Romani et al., 2015).

Safety And Hazards

Isothiazolinones, including 5-Isothiazolemethanol, are used in cosmetics and as chemical additives for occupational and industrial usage due to their bacteriostatic and fungiostatic activity. Despite their effectiveness as biocides, isothiazolinones are strong sensitizers, producing skin irritations and allergies and may pose ecotoxicological hazards .

Future Directions

The importance of isothiazole and of compounds containing the isothiazole nucleus has been growing over the last few years . Future research may focus on developing new synthesis methods, exploring new applications, and improving the safety profile of these compounds .

properties

IUPAC Name

1,2-thiazol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c6-3-4-1-2-5-7-4/h1-2,6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJLMGHKRZLAFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339900
Record name 5-Isothiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isothiazolemethanol

CAS RN

1710-66-3
Record name 5-Isothiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MM YETAYIH, YD RAVICHANDRAN - Asian Journal of Chemistry, 2020 - researchgate.net
Phytochemicals were extracted from the peel of Solanum incanum (S. incanum) with methanol (70% v/v). The phytochemical screening of the methanolic extract showed the presence of …
Number of citations: 0 www.researchgate.net
R Ullah, AS Alqahtani - Evidence-Based Complementary and …, 2022 - hindawi.com
The usage of herbal remedy is growing vividly all around the world. Though, ecological contamination particularly with heavy metals carriages thoughtful problem on quality of medicinal …
Number of citations: 22 www.hindawi.com

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